1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea
Overview
Description
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their applications in medicinal chemistry, particularly for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Preparation Methods
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .
Chemical Reactions Analysis
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea has been widely studied for its potential as a therapeutic agent. It has shown promise as an inhibitor of FLT3, a receptor tyrosine kinase that plays a critical role in the development and progression of acute myeloid leukemia . The compound has demonstrated significant anticancer activity in preclinical models, leading to complete tumor regression in xenograft models .
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea involves the inhibition of FLT3 phosphorylation, which is crucial for the survival and proliferation of cancer cells . By inhibiting this pathway, the compound induces apoptosis and reduces tumor growth . The molecular targets and pathways involved include the FLT3 receptor and downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways .
Comparison with Similar Compounds
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea can be compared with other FLT3 inhibitors, such as AC220 (quizartinib), which has shown clinical efficacy in treating acute myeloid leukemia . this compound has demonstrated higher potency and selectivity in preclinical studies . Similar compounds include other isoxazole derivatives, which also exhibit a range of biological activities and therapeutic potential .
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)11-9-12(17-19-11)16-13(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGLVMKQMJKHKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384632 | |
Record name | ST50939513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672227 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55807-76-6 | |
Record name | ST50939513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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